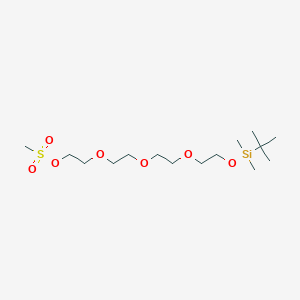

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate typically involves the reaction of silane with sodium hydroxide to produce oxidized silanol, followed by methylation to obtain the target product . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate is C15H34O7Si, with a molecular weight of approximately 386.58 g/mol. The compound features a tetraoxa silapentadecane backbone that allows for unique chemical reactivity profiles not typically found in purely organic compounds. The presence of hydroxyl groups enables typical alcohol reactions such as dehydration and substitution reactions.

Scientific Research Applications

-

Materials Science :

- The compound's siloxane functionality contributes to its potential use in creating advanced materials with enhanced flexibility and thermal stability. Its unique structure allows it to act as a surfactant or emulsifier in various formulations.

- Case Study : Research has demonstrated that incorporating this compound into polymer matrices can improve the mechanical properties and thermal stability of the resulting materials.

-

Pharmaceuticals :

- Due to its ability to form esters and participate in condensation reactions, this compound can be utilized in drug delivery systems. Its siloxane bonds can enhance the solubility and bioavailability of certain pharmaceuticals.

- Case Study : A study highlighted the use of this compound in synthesizing photocleavable mass tags for mass spectrometry applications. These tags allow for selective release of drug molecules upon exposure to specific wavelengths of light.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Features | Potential Applications |

|---|---|---|---|

| Tetraethylene glycol | Polyether | Commonly used as a solvent | Polymer synthesis |

| Polydimethylsiloxane | Siloxane | Known for flexibility | Coatings and lubricants |

| This compound | Siloxane/Ether Hybrid | Unique reactivity due to siloxane bonds | Advanced materials & drug delivery |

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate involves its ability to act as a cross-linking reagent. It can form covalent bonds with various substrates, leading to the formation of cross-linked networks. This property is utilized in the modification of polymers and biomolecules, enhancing their stability and functionality.

Comparison with Similar Compounds

Similar Compounds

- 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol 1-methanesulfonate

- 2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol

Uniqueness

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-YL methanesulfonate is unique due to its specific structure, which imparts distinct properties such as high reactivity and the ability to form stable cross-linked networks. This makes it particularly valuable in applications requiring robust and durable materials.

Biological Activity

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-yl methanesulfonate (CAS No. 134179-41-2) is a synthetic compound characterized by its unique siloxane structure and multiple ether linkages. This compound has garnered attention for its potential biological activities and applications in materials science and pharmaceuticals. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H34O7Si with a molecular weight of approximately 386.58 g/mol. The structure includes a siloxane chain flanked by hydrocarbon groups with methyl substituents, which contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₄O₇Si |

| Molecular Weight | 386.58 g/mol |

| CAS Number | 134179-41-2 |

| Physical State | Liquid |

| Solubility | Soluble in organic solvents |

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving methanesulfonate derivatives have shown antiproliferative effects on MCF-7 breast cancer cells. Metabolomic analyses revealed that exposure to such compounds altered metabolic pathways associated with cell proliferation and oxidative stress .

Case Study: MCF-7 Cell Line

In a study examining the effects of xenobiotic mixtures on MCF-7 cells, it was found that certain components significantly impacted gene expression related to cell cycle regulation and proliferation. The presence of methanesulfonate derivatives contributed to alterations in metabolites linked to cancer progression .

Antibacterial Activity

The antibacterial properties of compounds similar to this compound have been investigated in various studies. For example, compounds with siloxane structures have demonstrated effective inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Interaction : The hydrophobic nature of the siloxane chain may enhance membrane permeability.

- Metabolic Pathway Disruption : Alterations in metabolite profiles suggest interference with key metabolic processes such as lipid metabolism and oxidative stress responses .

- Gene Expression Modulation : Exposure to the compound can lead to upregulation or downregulation of genes involved in critical cellular functions such as apoptosis and cell cycle progression .

Safety and Toxicological Profile

The compound is classified as an irritant and has been noted for its acute toxicity in certain studies. Precautionary measures should be taken when handling this compound due to its potential health risks .

Properties

Molecular Formula |

C15H34O7SSi |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

InChI |

InChI=1S/C15H34O7SSi/c1-15(2,3)24(5,6)22-14-12-20-10-8-18-7-9-19-11-13-21-23(4,16)17/h7-14H2,1-6H3 |

InChI Key |

XIXZNYPQTBSZSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.